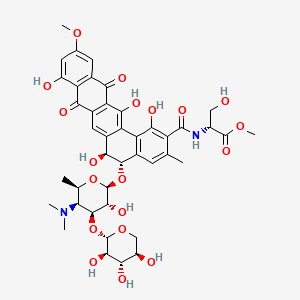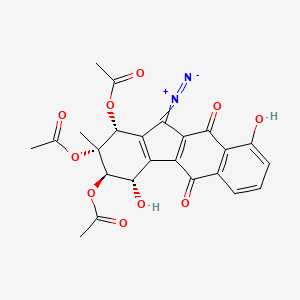
Kinamycin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kinamycin A is a member of the kinamycin family, which are bacterial polyketide secondary metabolites containing a diazo group. These compounds are known for their cytotoxicity and are considered of interest for potential use in anti-cancer therapies . This compound, along with its analogs, was first isolated in 1970 from the fermentation broth of Streptomyces murayamaensis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The total synthesis of kinamycins, including kinamycin A, has been a subject of significant research. In 2006 and 2007, methods to totally and enantioselectively synthesize kinamycins C, F, and J were discovered . These methods involve complex multi-step reactions, often starting from simple aromatic compounds and building up the complex diazobenzofluorene structure through a series of cyclization and functionalization steps.
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using Streptomyces murayamaensis. The fermentation broth is then extracted with organic solvents, and the compound is purified using chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Kinamycin A undergoes various types of chemical reactions, including oxidation, reduction, and substitution. The presence of the diazo group and the naphthoquinone skeleton makes it reactive under different conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and thiols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinone derivatives, while reduction can yield hydroquinone derivatives .
Applications De Recherche Scientifique
Kinamycin A has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity of diazo compounds and naphthoquinones.
Mécanisme D'action
Kinamycin A exerts its effects primarily through the generation of reactive oxygen species (ROS) and the induction of DNA damage. The diazo group in this compound can generate free radicals, which then interact with cellular components, leading to oxidative stress and apoptosis . The molecular targets include DNA and various proteins involved in the cell cycle and apoptosis pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to kinamycin A include other kinamycins (B, C, D) and lomaiviticins. These compounds share structural similarities, such as the diazobenzofluorene core and the presence of a naphthoquinone moiety .
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the diazo group, which imparts distinct reactivity and biological activity. Compared to other kinamycins, this compound has a different number and position of acetoxyl groups, which affects its cytotoxicity and antimicrobial activity .
Propriétés
Numéro CAS |
35303-12-9 |
|---|---|
Formule moléculaire |
C24H20N2O10 |
Poids moléculaire |
496.4 g/mol |
Nom IUPAC |
[(1R,2R,3R,4S)-1,2-diacetyloxy-11-diazo-4,9-dihydroxy-2-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[b]fluoren-3-yl] acetate |
InChI |
InChI=1S/C24H20N2O10/c1-8(27)34-22-17-15(21(33)23(35-9(2)28)24(22,4)36-10(3)29)14-16(18(17)26-25)20(32)13-11(19(14)31)6-5-7-12(13)30/h5-7,21-23,30,33H,1-4H3/t21-,22+,23+,24+/m0/s1 |
Clé InChI |
JIYPIUWXCOFASH-OLKYXYMISA-N |
SMILES isomérique |
CC(=O)O[C@@H]1[C@H](C2=C([C@H]([C@@]1(C)OC(=O)C)OC(=O)C)C(=[N+]=[N-])C3=C2C(=O)C4=C(C3=O)C(=CC=C4)O)O |
SMILES canonique |
CC(=O)OC1C(C2=C(C(C1(C)OC(=O)C)OC(=O)C)C(=[N+]=[N-])C3=C2C(=O)C4=C(C3=O)C(=CC=C4)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



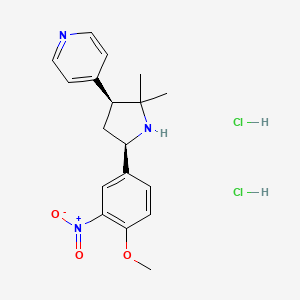
![1-azabicyclo[2.2.2]octan-3-yl 2-cyclohexyl-2-hydroxypent-3-ynoate](/img/structure/B12787303.png)
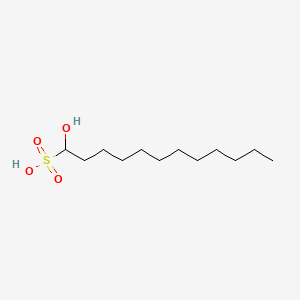
![calcium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[[4-(hydroxymethyl)phenyl]carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B12787317.png)
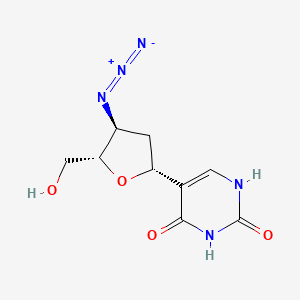
![2-[(S)-amino-(4-cyanophenyl)-(3-methylimidazol-4-yl)methyl]-7-(3-fluorophenyl)-1-benzofuran-5-carbonitrile](/img/structure/B12787330.png)
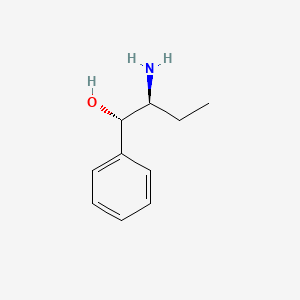
![10-chloro-12,19-diethyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12787348.png)
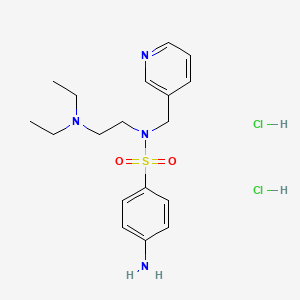
![(2R)-3-cyclohexyl-2-[[2-[[2-[4-[(2R,3R)-1-(4-fluorophenyl)-3-[(2R)-2-(4-fluorophenyl)-2-hydroxyethyl]sulfanyl-4-oxoazetidin-2-yl]phenoxy]acetyl]amino]acetyl]amino]propanoic acid;2-methylpropan-2-amine](/img/structure/B12787351.png)
![4,11-dimethyl-8-oxa-3,10-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,11-tetraen-7-one](/img/structure/B12787356.png)

